

cis-1,2-Dimethylcyclobutane structural formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **cis-1,2-Dimethylcyclobutane**

Cat. No.: **B12747871**

[Get Quote](#)

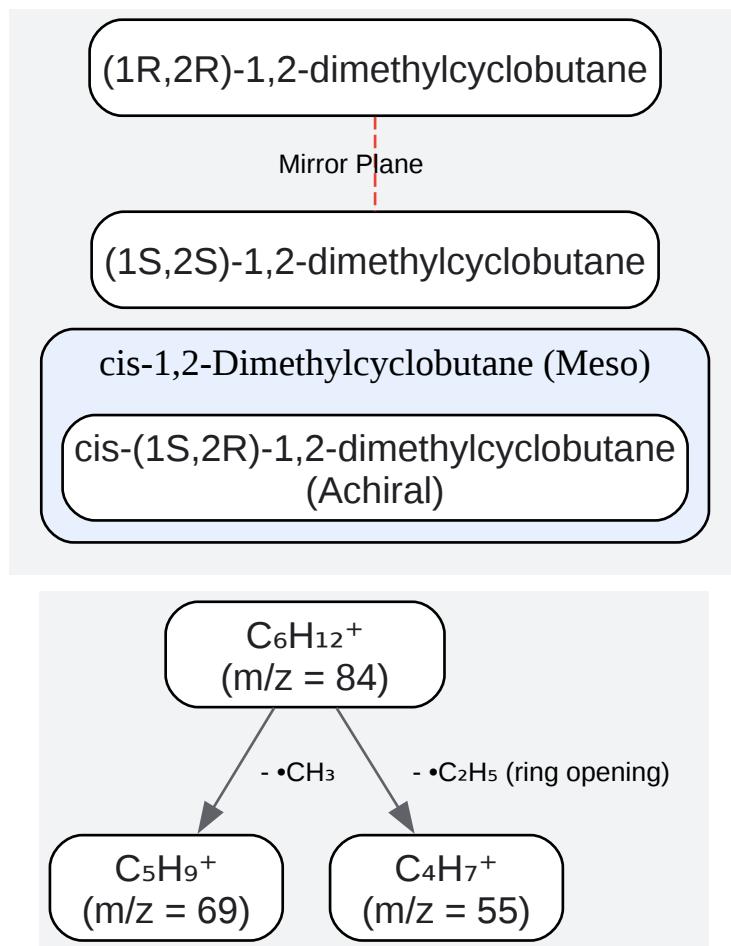
An In-depth Technical Guide to the Structural Formula of **cis-1,2-Dimethylcyclobutane**

Abstract

This technical guide provides a comprehensive analysis of **cis-1,2-dimethylcyclobutane**, a saturated carbocyclic compound with significant implications in stereochemistry and as a structural motif in medicinal chemistry. We will delve into its unique three-dimensional structure, conformational analysis, and stereochemical properties that distinguish it from its trans isomer. This document details validated protocols for its spectroscopic characterization, offering insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we explore the strategic application of the cis-1,2-disubstituted cyclobutane scaffold in drug design, highlighting its role in achieving conformational restriction and enhancing metabolic stability. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this fundamental chemical entity.

Molecular Structure and Stereochemistry

Cis-1,2-dimethylcyclobutane is an alicyclic hydrocarbon with the molecular formula C₆H₁₂ and a molecular weight of 84.16 g/mol .[\[1\]](#)[\[2\]](#) Its structure consists of a four-membered carbon ring, known as a cyclobutane ring, substituted with two methyl groups on adjacent carbon atoms (C1 and C2). The "cis" designation is critical, as it specifies that both methyl groups are located on the same face of the ring.[\[3\]](#)


Conformational Analysis and Ring Puckering

Contrary to a planar representation, the cyclobutane ring is not flat. It adopts a puckered or bent conformation to alleviate torsional strain (eclipsing interactions) between adjacent hydrogen atoms, despite slightly increasing its angle strain. This puckering results in two non-equivalent substituent positions on each carbon: pseudo-axial and pseudo-equatorial. In **cis-1,2-dimethylcyclobutane**, the molecule undergoes rapid ring-flipping between two equivalent puckered conformations. In this dynamic equilibrium, one methyl group occupies a pseudo-axial position while the other is pseudo-equatorial, and vice-versa upon flipping.

Chirality and Symmetry: A Meso Compound

A crucial aspect of **cis-1,2-dimethylcyclobutane**'s structure is its symmetry. Although the C1 and C2 carbons are stereogenic centers, the molecule as a whole is achiral. This is because it possesses an internal plane of symmetry that bisects the C1-C2 and C3-C4 bonds.^[4] A molecule with stereocenters that is superimposable on its mirror image is defined as a meso compound.^[4]

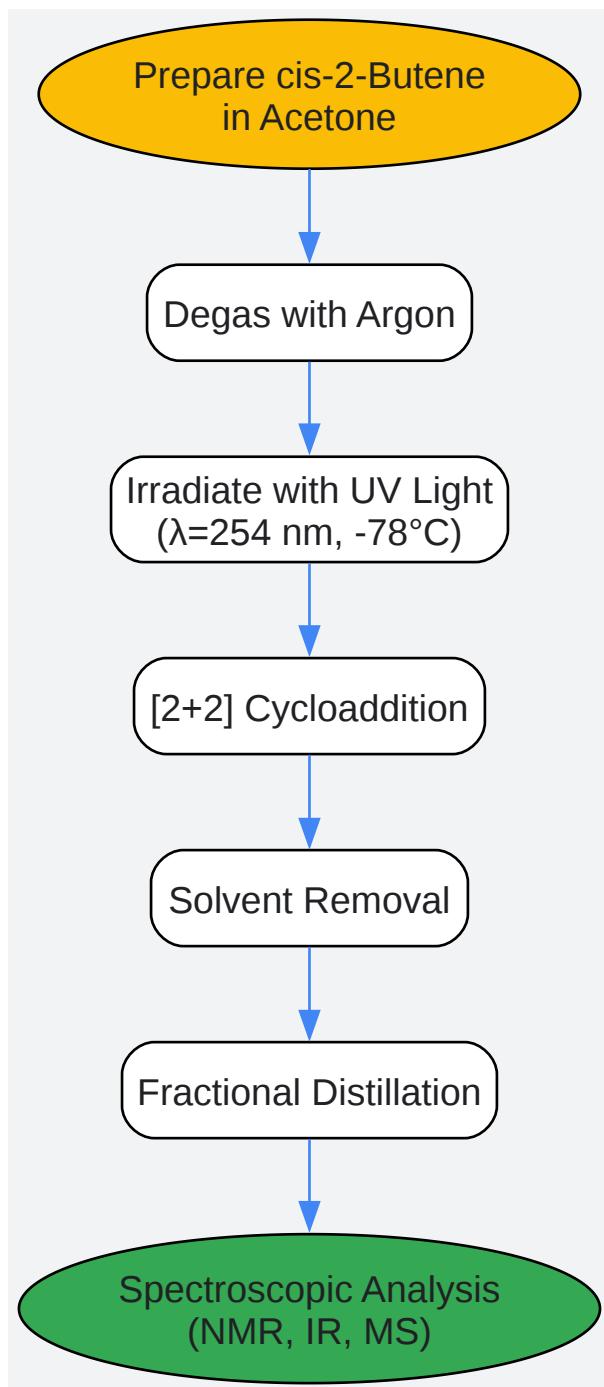
In contrast, its diastereomer, **trans-1,2-dimethylcyclobutane**, lacks this plane of symmetry and is chiral, existing as a pair of non-superimposable mirror images (enantiomers).^{[5][6]} The trans isomer is generally more stable than the cis isomer due to the minimization of steric strain; the methyl groups in the cis configuration suffer from eclipsing interactions that are relieved in the trans configuration where they can both be in pseudo-equatorial positions.^{[7][8]}

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for **cis-1,2-dimethylcyclobutane**.

Synthesis and Characterization Workflow

The synthesis of **cis-1,2-dimethylcyclobutane** is typically achieved through a stereospecific photochemical [2+2] cycloaddition reaction.


Experimental Protocol: Synthesis via [2+2] Cycloaddition

This protocol describes a representative synthesis. The underlying principle is that the stereochemistry of the starting alkene is retained in the cyclobutane product.

- **Reactant Preparation:** A solution of cis-2-butene in a suitable solvent (e.g., acetone, which also acts as a photosensitizer) is prepared in a quartz reaction vessel. Quartz is used

because it is transparent to the short-wavelength UV light required for the reaction.

- Degassing: The solution is thoroughly degassed with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the excited triplet state required for the cycloaddition.
- Photolysis: The vessel is irradiated with a high-pressure mercury lamp (typically $\lambda \approx 254$ nm) at low temperature (e.g., -78 °C) to minimize side reactions. The acetone absorbs the UV light, becomes excited to a triplet state, and transfers this energy to the cis-2-butene.
- Reaction: The excited cis-2-butene molecules undergo a [2+2] cycloaddition to form **cis-1,2-dimethylcyclobutane**.
- Workup and Purification: After the reaction is complete (monitored by GC), the solvent is removed by distillation. The crude product is then purified, typically by fractional distillation or preparative gas chromatography, to isolate the **cis-1,2-dimethylcyclobutane** from any unreacted starting material or isomeric byproducts.
- Characterization: The purified product is characterized using the spectroscopic methods detailed in Section 2 (NMR, IR, MS) to confirm its identity and purity.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and characterization.

Applications in Drug Development

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry. [9] Its rigid, three-dimensional, and puckered nature provides a valuable scaffold for orienting

pharmacophoric groups in a precise spatial arrangement.

- Conformational Restriction: By incorporating a cyclobutane ring, medicinal chemists can lock flexible acyclic chains into a more rigid conformation. This can enhance binding affinity to a biological target by reducing the entropic penalty of binding. The defined stereochemistry of **cis-1,2-dimethylcyclobutane** allows for precise positioning of substituents to interact with specific pockets in a receptor or enzyme active site. [10]* Metabolic Stability: The cyclobutane core is chemically robust and resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems. Replacing a metabolically vulnerable group with a cyclobutane can improve a drug candidate's pharmacokinetic profile. [9]* Bioisosterism: The cyclobutane scaffold can serve as a non-planar bioisostere for other chemical groups, such as phenyl rings or double bonds. This can be used to escape flatland, increasing the three-dimensionality and improving the physicochemical properties (e.g., solubility) of a molecule. [10] For example, replacing a cis-alkene with a cis-1,2-disubstituted cyclobutane ring can prevent cis-trans isomerization in vivo while maintaining a similar spatial arrangement of substituents. [10]

Conclusion

The structural formula of **cis-1,2-dimethylcyclobutane** is more than a simple two-dimensional drawing. It represents a conformationally dynamic, puckered, meso compound whose unique symmetry and stereochemistry dictate its physical and spectroscopic properties. A thorough understanding of its structure, gained through rigorous spectroscopic analysis, is foundational for its synthesis and application. For professionals in drug discovery, the cis-1,2-disubstituted cyclobutane moiety serves as a powerful and increasingly utilized tool to engineer molecules with improved potency, selectivity, and pharmacokinetic properties, making it a valuable component in the modern medicinal chemist's toolkit.

References

- PubChem. 1,2-Dimethylcyclobutane, cis-. National Center for Biotechnology Information. [Link] [1]
- Filo. Chirality of **cis-1,2-dimethylcyclobutane**. [Link] [4]
- PubChem. 1,2-Dimethylcyclobutane. National Center for Biotechnology Information. [Link] [2]
- NIST. Cyclobutane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook. [Link] [10]
- Cheméo. Chemical Properties of cyclobutane, 1,2-dimethyl-, cis- (CAS 15679-01-3). [Link]
- Study.com. Draw a stereoisomer of **cis-1,2-dimethylcyclobutane**. [Link] [3]
- Chemistry Stack Exchange. Is trans-1,2-dimethylcyclobutane chiral?. [Link] [5]
- Vedantu. The total

number of isomers including stereoisomers for 1,2-dimethylcyclobutane. [Link] [6]9. Wille, G., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. *ChemMedChem*, 13(1), 1-12. [Link] [11]10. Wille, G., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link] [12]11. Chegg. How many ^1H NMR signals would **cis-1,2-dimethylcyclobutane** give?. [Link] [9]12. Chegg. **cis-1,2-Dimethylcyclobutane** is less stable than its trans isomer. [Link] [7]13. YouTube. Which is more stable, cis - or trans-1,2-dimethyl cyclobutane and whyh?. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,2-Dimethylcyclobutane, cis- | C6H12 | CID 15921794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dimethylcyclobutane | C6H12 | CID 519161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. Questions: Chirality of cis-1,2-dimethylcyclobutane: Does cis-1,2-dim.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The total number of isomers including stereoisomers class 11 chemistry CBSE [vedantu.com]
- 7. Solved 4.39) cis-1,2-Dimethylcyclobutane is less stable than | Chegg.com [chegg.com]
- 8. youtube.com [youtube.com]
- 9. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- To cite this document: BenchChem. [**cis-1,2-Dimethylcyclobutane structural formula**]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12747871#cis-1-2-dimethylcyclobutane-structural-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com